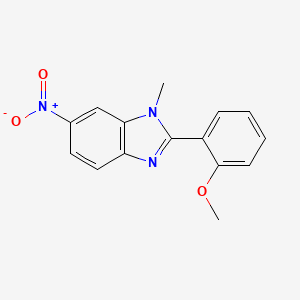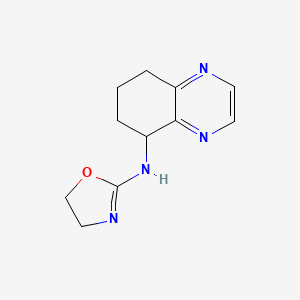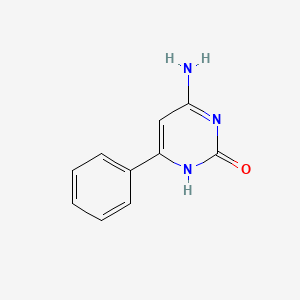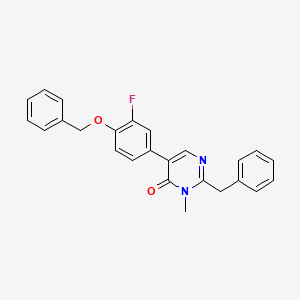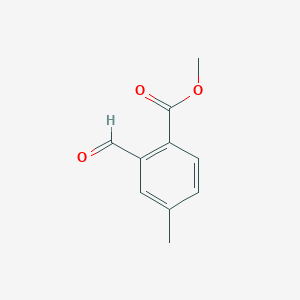
4-Bromomethyl-2-methyl-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(bromomethyl)-2-methyl-1-phenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a bromomethyl group attached to the benzene ring, along with a methyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2-methyl-1-phenylbenzene typically involves the bromination of 2-methyl-1-phenylbenzene. The reaction is carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-(bromomethyl)-2-methyl-1-phenylbenzene can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
4-(bromomethyl)-2-methyl-1-phenylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions (OH⁻), amines (NH₂), or thiols (SH).
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution, amines in organic solvents, or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of 4-(carboxymethyl)-2-methyl-1-phenylbenzene.
Reduction: Formation of 2-methyl-1-phenylbenzene.
Aplicaciones Científicas De Investigación
4-(bromomethyl)-2-methyl-1-phenylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biochemical pathways and interactions due to its reactivity and structural features.
Mecanismo De Acción
The mechanism of action of 4-(bromomethyl)-2-methyl-1-phenylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The presence of the methyl and phenyl groups influences the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-(bromomethyl)-1-phenylbenzene: Lacks the methyl group at the 2-position.
2-methyl-1-phenylbenzene: Lacks the bromomethyl group.
4-(chloromethyl)-2-methyl-1-phenylbenzene: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
4-(bromomethyl)-2-methyl-1-phenylbenzene is unique due to the presence of both a bromomethyl group and a methyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in various chemical transformations.
Propiedades
Fórmula molecular |
C14H13Br |
|---|---|
Peso molecular |
261.16 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-methyl-1-phenylbenzene |
InChI |
InChI=1S/C14H13Br/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
Clave InChI |
SJWFRYMPGZQCBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CBr)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)


